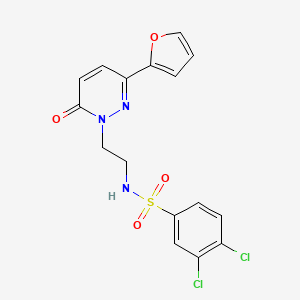

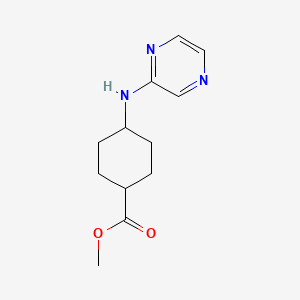

![molecular formula C11H7ClF3N3O3S2 B2522084 2-[(3-clorofenil)sulfonil]-N-[5-(trifluorometil)-1,3,4-tiadiazol-2-il]acetamida CAS No. 339014-04-9](/img/structure/B2522084.png)

2-[(3-clorofenil)sulfonil]-N-[5-(trifluorometil)-1,3,4-tiadiazol-2-il]acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C11H7ClF3N3O3S2 and its molecular weight is 385.76. The purity is usually 95%.

BenchChem offers high-quality 2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de 2-[(3-clorofenil)sulfonil]-N-[5-(trifluorometil)-1,3,4-tiadiazol-2-il]acetamida:

Aplicaciones farmacéuticas

Este compuesto ha mostrado potencial en la investigación farmacéutica debido a su estructura química única. La presencia del grupo trifluorometil y el anillo tiadiazol pueden mejorar la biodisponibilidad y la estabilidad metabólica de los candidatos a fármacos. Se ha explorado su potencial como agente antiinflamatorio y en el desarrollo de nuevos antibióticos .

Aplicaciones agroquímicas

En el campo de los agroquímicos, este compuesto se está estudiando por su potencial como pesticida o herbicida. Se sabe que el grupo trifluorometil mejora la eficacia y la estabilidad ambiental de los productos agroquímicos. La investigación ha indicado que los derivados de este compuesto podrían ser efectivos para proteger los cultivos de plagas y enfermedades .

Ciencia de los materiales

Las propiedades estructurales únicas de este compuesto lo convierten en un candidato para su uso en la ciencia de los materiales. Se puede utilizar en la síntesis de nuevos polímeros y materiales con mayor estabilidad térmica y química. Estos materiales podrían tener aplicaciones en diversas industrias, como la electrónica y la aeroespacial .

Catálisis

Este compuesto se ha investigado por su potencial uso como catalizador en la síntesis orgánica. Los grupos sulfonil y tiadiazol pueden facilitar diversas reacciones químicas, lo que lo convierte en una herramienta valiosa en el desarrollo de nuevas metodologías sintéticas. Ha sido particularmente útil en la síntesis de compuestos heterocíclicos .

Química ambiental

La investigación ha explorado el uso de este compuesto en la química ambiental, particularmente en la degradación de contaminantes. Sus propiedades químicas únicas le permiten actuar como catalizador en la descomposición de sustancias nocivas, lo que lo convierte en un posible candidato para su uso en tecnologías de remediación ambiental .

Investigación biológica

En la investigación biológica, este compuesto se ha utilizado como una sonda para estudiar varios procesos bioquímicos. Su capacidad para interactuar con moléculas biológicas lo hace útil en la investigación de actividades enzimáticas y funciones de proteínas. Esto puede conducir a una mejor comprensión de los mecanismos celulares y al desarrollo de nuevas estrategias terapéuticas .

Nanotecnología

Las propiedades únicas del compuesto también se han aprovechado en la nanotecnología. Se puede utilizar en la síntesis de nanopartículas con características específicas, que se pueden aplicar en sistemas de administración de fármacos, imágenes y herramientas de diagnóstico. El grupo trifluorometil mejora la estabilidad y la funcionalidad de estas nanopartículas .

Sensores químicos

Finalmente, este compuesto tiene aplicaciones potenciales en el desarrollo de sensores químicos. Su capacidad para interactuar con varios analitos lo hace adecuado para su uso en sensores que detectan contaminantes ambientales, marcadores biológicos y otras sustancias. Estos sensores se pueden utilizar en diagnósticos médicos, monitoreo ambiental y procesos industriales .

Propiedades

IUPAC Name |

2-(3-chlorophenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O3S2/c12-6-2-1-3-7(4-6)23(20,21)5-8(19)16-10-18-17-9(22-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVCZBBUYDEJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2522003.png)

![2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid](/img/structure/B2522004.png)

![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2522010.png)

![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)

![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2522017.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)

![N-[(4-fluorophenyl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)

![1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B2522024.png)